molecular formula C13H18N2O B2535192 1-(3-Benzylpiperazin-1-yl)ethan-1-one CAS No. 1267896-31-0

1-(3-Benzylpiperazin-1-yl)ethan-1-one

Cat. No. B2535192
CAS RN: 1267896-31-0
M. Wt: 218.3
InChI Key: ZHUDHDBBTAHJBN-UHFFFAOYSA-N
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Description

The compound "1-(3-Benzylpiperazin-1-yl)ethan-1-one" is a derivative of benzylpiperazine, which is a chemical compound with various applications in medicinal chemistry. It is structurally characterized by a benzyl group attached to a piperazine ring, which is further linked to an ethanone moiety. This structural framework is commonly modified to create derivatives with potential biological activities, such as affinity towards serotonin receptors, antimicrobial properties, and anticancer activities .

Synthesis Analysis

The synthesis of benzylpiperazine derivatives often involves multiple steps, including the formation of piperazine rings and the attachment of various substituents. For instance, a novel method starting from (2S,3R)-threonine has been described for the preparation of enantiomerically pure 1-(1-benzyl

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

1-(3-Benzylpiperazin-1-yl)ethan-1-one is used in the synthesis of various compounds under microwave irradiation. This process yields new compounds with antibacterial properties. For example, one study reported the synthesis of benzyl piperazine with pyrimidine and isoindolinedione derivatives, demonstrating significant antibacterial activity (Merugu, Ramesh & Sreenivasulu, 2010).

Biological Properties of Derivatives

Different derivatives of this compound have been studied for their biological properties. For instance, research has shown that dihydrochlorides of certain amino alcohols derived from this compound possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Gevorgyan et al., 2017).

Synthesis of Nitrone and Its Reactions

A study focused on synthesizing a 1-benzylpiperazin-2-one nitrone, which readily undergoes [3+2] cycloadditions with alkynes and alkenes to yield isoxazolines and isoxazolidines. These compounds can be further modified to piperazin-2-ones and 1,3-amino alcohols (Bernotas & Adams, 1996).

HIV-1 Inhibition

This compound derivatives have been characterized as inhibitors of HIV-1 attachment, interfering with the interaction of the viral gp120 with the host cell receptor CD4. This research reveals the potential of structural variation in the benzamide moiety of these derivatives for antiviral activity (Meanwell et al., 2009).

Synthesis for Central Nervous System Receptors

This compound has been used in the synthesis of ligands for central nervous system receptors. For example, a three-step synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols was reported, starting from the methyl ester of the amino acid (S)-serine. Some of these derivatives have shown promising interaction with σ1-receptors (Beduerftig, Weigl & Wünsch, 2001).

properties

IUPAC Name

1-(3-benzylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11(16)15-8-7-14-13(10-15)9-12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUDHDBBTAHJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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